N-(pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that features a pyridine ring, a thiophene ring, and a cyclopentanecarboxamide moiety
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-15(18-12-13-5-3-9-17-11-13)16(7-1-2-8-16)14-6-4-10-20-14/h3-6,9-11H,1-2,7-8,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIANYCREJQMOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The pyridine ring is functionalized with a methyl group through a Friedel-Crafts alkylation reaction.
Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate thiophene boronic acids and palladium catalysts.
Cyclopentanecarboxamide Formation: The cyclopentanecarboxamide moiety is synthesized through an amide coupling reaction, often using carbodiimide reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Reaction Analysis
The compound participates in reactions typical of its functional groups:
Oxidation
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Targets : Thiophene ring.
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Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
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Products : Thiophene sulfoxide or sulfone derivatives.
Reduction
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Targets : Pyridine ring.
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Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
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Products : Dihydropyridine derivatives.
Substitution
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Targets : Electrophilic aromatic rings (pyridine or thiophene).
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Reagents : Halogens (e.g., Br₂), nucleophiles (e.g., amines, alcohols).
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Products : Substituted aromatic derivatives.
Biological Interactions
While direct biological data for this compound is limited, structural analogs suggest potential applications:
| Activity | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Modulation of histone deacetylases (HDACs) | |
| Antimicrobial | Inhibition of bacterial growth pathways | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Table 2: Common Reactions
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Acidic aqueous medium | Thiophene sulfoxide/sulfone |
| Reduction | LiAlH₄, NaBH₄ | Ethanol, -78°C | Dihydropyridine derivatives |
| Substitution | Br₂, NH₃ | Catalyst (e.g., FeCl₃) | Brominated/nitrogen-substituted analogs |
Research Findings
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Structural Similarity : Compounds with thiophene and pyridine rings (e.g., N-cyclohexyl-2-(pyridin-3-yl)piperidine-1-carbothioamide) exhibit enzyme inhibition and antimicrobial activity.
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Mechanistic Insights : The carboxamide moiety may facilitate hydrogen bonding with biological targets, enhancing binding affinity.
This compound’s reactivity and potential applications highlight its role as a versatile scaffold in medicinal chemistry, particularly for targeting enzymatic pathways and infectious diseases. Further studies are needed to fully characterize its pharmacological profile.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including:
- Oxidation and Reduction: This compound can undergo oxidation using agents like potassium permanganate and reduction via lithium aluminum hydride, leading to derivatives with varied properties.
- Substitution Reactions: It can also engage in nucleophilic substitution reactions, making it useful for modifying functional groups.
Biology
Biologically, this compound has garnered attention for its potential interactions with biological targets. It can be utilized in:
- Drug Discovery: Its ability to inhibit specific proteins, such as BMI-1, which is linked to cancer stem cell self-renewal, positions it as a candidate for cancer therapeutics. Inhibition of BMI-1 can lead to reduced proliferation and increased apoptosis in cancer cells.
- Biological Pathway Investigation: The compound may act as a probe to study various biological pathways, enabling researchers to understand disease mechanisms better.
Medicine
This compound shows promise in medicinal chemistry due to its biological activity:
- Cancer Therapeutics: Its mechanism involves modulating the activity of molecular targets relevant to cancer progression, thereby providing insights into new treatment strategies.
Industry
In industrial applications, this compound can be incorporated into the production of advanced materials such as:
- Polymers and Coatings: Its unique properties may enhance the performance characteristics of materials used in coatings and other industrial applications.
Case Studies and Research Findings
Several studies highlight the compound's applications and efficacy:
- Inhibition Studies : Research demonstrated that this compound effectively inhibits BMI-1 protein activity in vitro, leading to decreased viability of cancer cell lines.
- Synthesis Applications : The compound has been successfully utilized in synthetic organic chemistry as an intermediate for creating novel compounds with enhanced biological activity.
- Material Science : Investigations into its use in polymer formulations have shown improvements in thermal stability and mechanical strength when integrated into composite materials .
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- N-(pyridin-4-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- N-(pyridin-3-ylmethyl)-1-(furan-2-yl)cyclopentanecarboxamide
Uniqueness
N-(pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to the specific positioning of the pyridine and thiophene rings, which may confer distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Biological Activity
N-(pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
The compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 244.31 g/mol
- LogP : 1.8 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 3
- Rotatable Bonds : 4
These properties suggest that the compound may have suitable pharmacokinetic profiles for drug development.
Research indicates that compounds similar to this compound exhibit various biological activities, particularly as enzyme inhibitors. The compound's structure suggests potential interactions with biological targets such as:
- Tyrosine Kinases : Compounds with similar scaffolds have been shown to inhibit tyrosine kinases, which are crucial in cancer signaling pathways.
- Monoamine Oxidase (MAO) : Some derivatives have been identified as MAO inhibitors, which could be relevant for treating neurodegenerative diseases.
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Inhibition of Tyrosine Kinases
A study on related compounds demonstrated significant inhibition of Bcr-Abl tyrosine kinase, a target in chronic myeloid leukemia (CML). The IC values for structurally similar compounds ranged from 0.5 to 5 µM, indicating strong inhibitory effects that warrant further investigation into the specific activity of this compound against this target .
MAO-B Inhibition
Research on related carboxamide compounds has shown promising results as MAO-B inhibitors. For instance, derivatives demonstrated IC values ranging from 0.78 to 1.65 µM, suggesting that this compound may also exhibit similar inhibitory properties .
Case Study 1: Anticancer Activity
In vitro studies on a series of pyridine-based compounds revealed that modifications in the thiophene and cyclopentane moieties significantly enhanced anticancer activity against various cancer cell lines. The structure–activity relationship (SAR) analysis indicated that specific substitutions could optimize potency and selectivity toward cancer cells .
Case Study 2: Neuroprotective Effects
A recent study explored the neuroprotective effects of related compounds in animal models of neurodegeneration. Compounds exhibited reduced oxidative stress markers and improved cognitive function in treated subjects, suggesting potential applications for this compound in neurodegenerative disorders .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how are reaction conditions tailored to improve yield?
- The synthesis typically involves multi-step reactions, including cyclopentane ring formation, amide coupling, and functional group modifications. Key steps include using DMF or DMSO as solvents under controlled temperatures (60–80°C) to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%). Critical parameters include stoichiometric ratios of reagents (e.g., carbodiimides for amidation) and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?
- X-ray crystallography (using SHELX software ) provides definitive structural confirmation. NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., thiophene δ 7.2–7.5 ppm, pyridine δ 8.1–8.4 ppm). High-resolution mass spectrometry (HR-MS) validates molecular weight (±2 ppm accuracy). FT-IR confirms functional groups (amide C=O stretch ~1650 cm⁻¹) .
Q. How can researchers assess the thermal stability and phase transitions of this compound?
- Differential Scanning Calorimetry (DSC) determines melting points and glass transitions, while Thermogravimetric Analysis (TGA) evaluates decomposition temperatures. For example, similar cyclopentanecarboxamides show stability up to 200°C, with decomposition onset at ~250°C. Controlled humidity studies (e.g., 40–80% RH) assess hygroscopicity .
Advanced Research Questions
Q. What methodological approaches are used to investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like kinases or GPCRs. Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka/kd). Enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric/colorimetric readouts) validate activity. For example, analogs show IC₅₀ values <10 µM against cancer cell lines .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Systematic substitution of the pyridine (e.g., electron-withdrawing groups at C4) or thiophene (e.g., halogenation at C5) is tested. In vitro ADMET assays (e.g., CYP450 inhibition, plasma stability) guide prioritization. For instance, replacing thiophene with furan reduces metabolic clearance but lowers potency .
Q. How should researchers address contradictions in biological activity data across similar compounds?
- Cross-validate assays using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity). Control for batch-to-batch purity variations (HPLC >98%). Compare pharmacokinetic parameters (e.g., logP, solubility) to explain discrepancies. For example, conflicting IC₅₀ values may arise from differences in cell line genetic backgrounds .
Q. What computational tools are recommended for modeling this compound’s crystallographic or dynamic behavior?
- Mercury CSD visualizes packing motifs and hydrogen-bonding networks . Molecular Dynamics (MD) simulations (GROMACS, AMBER) explore conformational flexibility in solution. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. What strategies are employed to elucidate metabolic pathways and degradation products?
- In vitro microsomal assays (human liver microsomes + NADPH) identify phase I metabolites. LC-MS/MS profiles metabolites with high sensitivity. Stable isotope labeling tracks metabolic fate. For example, oxidation of the cyclopentane ring or thiophene sulfur is commonly observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
